molecular formula C79H125N19O23S B160700 Fsh-beta-(51-65) CAS No. 135048-75-8

Fsh-beta-(51-65)

Cat. No. B160700
M. Wt: 1741 g/mol
InChI Key: RPJRYFRWJUYJGY-AYWRSWFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fsh-beta-(51-65) is a peptide hormone that plays a crucial role in the regulation of reproductive functions in both males and females. This hormone is synthesized in the pituitary gland and acts on the gonads to stimulate the production of sex hormones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of reproductive biology and endocrinology.

Mechanism Of Action

Fsh-beta-(51-65) acts on the gonads by binding to specific receptors on the surface of cells in the testes and ovaries. This binding stimulates the production of sex hormones, including testosterone and estrogen. These hormones play a crucial role in the regulation of reproductive function, including the development of secondary sexual characteristics and the maintenance of fertility.

Biochemical And Physiological Effects

Fsh-beta-(51-65) has a range of biochemical and physiological effects on the body. It stimulates the production of sex hormones, which in turn regulate the menstrual cycle in females and the production of sperm in males. Additionally, Fsh-beta-(51-65) has been shown to have an impact on bone density, cardiovascular health, and cognitive function.

Advantages And Limitations For Lab Experiments

One of the key advantages of Fsh-beta-(51-65) in lab experiments is its specificity. It binds to specific receptors in the gonads, allowing researchers to study the effects of the hormone in a targeted manner. Additionally, Fsh-beta-(51-65) is relatively stable and can be synthesized in large quantities, making it a cost-effective tool for research. However, one limitation of Fsh-beta-(51-65) is its short half-life, which can make it difficult to study the long-term effects of the hormone.

Future Directions

There are many potential future directions for research on Fsh-beta-(51-65). One area of interest is the development of new treatments for infertility and other reproductive disorders. Researchers are also exploring the role of Fsh-beta-(51-65) in the regulation of bone density and cardiovascular health, as well as its potential impact on cognitive function. Additionally, there is ongoing research into the mechanisms of Fsh-beta-(51-65) action, which could lead to the development of new drugs and therapies.

Synthesis Methods

Fsh-beta-(51-65) is synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The resulting peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC) to obtain a pure product.

Scientific Research Applications

Fsh-beta-(51-65) has been used extensively in scientific research to study the mechanisms of reproductive function and the regulation of sex hormones. It has been used to investigate the effects of various factors on reproductive health, including stress, obesity, and aging. Additionally, Fsh-beta-(51-65) has been used to develop new treatments for infertility and other reproductive disorders.

properties

CAS RN

135048-75-8

Product Name

Fsh-beta-(51-65)

Molecular Formula

C79H125N19O23S

Molecular Weight

1741 g/mol

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C79H125N19O23S/c1-39(2)34-53(90-67(110)51(27-29-57(102)103)87-66(109)49(20-14-15-31-80)86-70(113)54(35-45-18-12-11-13-19-45)92-76(119)63(43(9)99)96-65(108)48(81)38-122)72(115)93-60(40(3)4)75(118)91-55(36-46-23-25-47(101)26-24-46)71(114)88-52(28-30-58(104)105)69(112)97-64(44(10)100)77(120)94-61(41(5)6)74(117)89-50(21-16-32-84-79(82)83)68(111)95-62(42(7)8)78(121)98-33-17-22-56(98)73(116)85-37-59(106)107/h11-13,18-19,23-26,39-44,48-56,60-64,99-101,122H,14-17,20-22,27-38,80-81H2,1-10H3,(H,85,116)(H,86,113)(H,87,109)(H,88,114)(H,89,117)(H,90,110)(H,91,118)(H,92,119)(H,93,115)(H,94,120)(H,95,111)(H,96,108)(H,97,112)(H,102,103)(H,104,105)(H,106,107)(H4,82,83,84)/t43-,44-,48+,49+,50+,51+,52+,53+,54+,55+,56+,60+,61+,62+,63+,64+/m1/s1

InChI Key

RPJRYFRWJUYJGY-AYWRSWFDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N)O

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CS)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CS)N

Other CAS RN

135048-75-8

sequence

CTFKELVYETVRVPG

synonyms

follicle stimulating hormone, beta subunit (51-65)
follicle-stimulating-hormone beta subunit (51-65)
FSH-beta-(51-65)

Origin of Product

United States

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